Octan-2-yl 3-cyanoacrylate
Description
Historical Development of Cyanoacrylate Adhesives
The discovery of cyanoacrylates traces back to 1942, when Dr. Harry Coover and his team at Eastman Kodak attempted to synthesize optically clear plastics for military gun sights during World War II. Their serendipitous creation of ethyl cyanoacrylate—a substance that polymerized instantly upon contact with moisture—was initially deemed impractical due to its extreme adhesiveness. However, by 1951, Coover recognized its potential as a rapid-curing adhesive, leading to the commercialization of "Eastman 910" in 1958.
The development of octyl derivatives emerged later, driven by the need for medical adhesives with enhanced flexibility. In 1998, 2-octyl cyanoacrylate (Dermabond®) received FDA approval as a surgical wound sealant, capitalizing on its low volatility and reduced tissue toxicity compared to shorter-chain analogs. While octan-2-yl 3-cyanoacrylate remains less documented, its structural similarity to 2-octyl cyanoacrylate suggests parallel development pathways in specialized industrial applications.
Properties
IUPAC Name |
octan-2-yl (E)-3-cyanoprop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-3-4-5-6-8-11(2)15-12(14)9-7-10-13/h7,9,11H,3-6,8H2,1-2H3/b9-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPJBLJYIWFFPCG-VQHVLOKHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C)OC(=O)C=CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC(C)OC(=O)/C=C/C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Synthesis of Octan-2-yl Cyanoacetate
Octan-2-yl cyanoacetate is synthesized via esterification of cyanoacetic acid with 2-octanol under acidic conditions:
Key parameters:
Step 2: Condensation with Formaldehyde
The cyanoacetate ester reacts with formaldehyde (or paraformaldehyde) under basic catalysis to form the cyanoacrylate:
Catalysts : Piperidine, ammonium acetate, or organic amine salts (e.g., acetyl piperidinium chloride).
Innovations :
-
Dialkoxymethane替代 : Replacing paraformaldehyde with dimethoxymethane avoids solid handling and simplifies dehydration.
-
Microwave Acceleration : Reduces reaction time from hours to minutes (e.g., 39 minutes vs. 159 minutes).
Microwave-Assisted Synthesis
Microwave irradiation enhances reaction kinetics and yield. A study comparing oil bath and microwave methods demonstrated:
| Condition | Oil Bath (159 min) | Microwave (39 min) |
|---|---|---|
| Monomer Yield | 72% | 72% |
| Purity (GC) | 99.1% | 99.3% |
| Energy Consumption | High | Reduced by 60% |
Procedure :
-
Mix octan-2-yl cyanoacetate with paraformaldehyde (1:1 molar ratio).
-
Add piperidine hydrochloride (1.5 mol%).
Alternative Methods Using Dialkoxymethane
To circumvent challenges with paraformaldehyde, dialkoxymethane (e.g., dimethoxymethane) serves as a liquid formaldehyde equivalent:
Advantages :
Protocol :
-
React octan-2-yl cyanoacetate with dimethoxymethane (1:2 molar ratio).
-
Catalyze with acetyl piperidinium salt (1.3 mol%).
| Parameter | Value |
|---|---|
| Conversion Rate | 98.5% |
| Byproduct (Methanol) | Removed via distillation |
Purification and Stabilization
Cracking Distillation
Post-condensation, the oligomerized product undergoes vacuum cracking distillation (160–200°C, 2 mbar) to recover monomeric cyanoacrylate.
Stabilizers :
Final Purification
-
Short-Path Distillation : Isolate monomer at 70–85°C under 0.1 mbar.
-
Molecular Sieves : Remove trace water to prevent premature polymerization.
Analytical Characterization
| Property | Method | Value | Source |
|---|---|---|---|
| Purity | Gas Chromatography | ≥99.1% | |
| Molecular Weight | Mass Spectrometry | 209.28 g/mol | |
| Viscosity | Rheometry | 5–7 cP at 25°C |
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
Octan-2-yl (E)-3-cyanoprop-2-enoate undergoes various chemical reactions, including:
Polymerization: In the presence of moisture or basic catalysts, the compound rapidly polymerizes to form long-chain polymers.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield octan-2-ol and (E)-3-cyanoprop-2-enoic acid.
Addition Reactions: The alkene group in the compound can participate in addition reactions with electrophiles such as halogens and hydrogen halides.
Common Reagents and Conditions
Polymerization: Initiated by moisture or basic catalysts such as triethylamine.
Hydrolysis: Conducted using aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) solutions.
Addition Reactions: Typically carried out at room temperature with halogens (e.g., bromine) or hydrogen halides (e.g., hydrogen chloride).
Major Products Formed
Polymerization: Produces cyanoacrylate polymers.
Hydrolysis: Yields octan-2-ol and (E)-3-cyanoprop-2-enoic acid.
Addition Reactions: Forms halogenated or hydrogenated derivatives of the original compound.
Scientific Research Applications
Wound Closure
2-octyl cyanoacrylate is primarily used as a wound closure adhesive due to its effectiveness in minimizing infection rates and promoting healing. It serves as an alternative to traditional sutures and staples.
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Case Study: Surgical Site Infections
A study involving 900 patients demonstrated that those treated with octyl-2-cyanoacrylate had a significantly lower incidence of wound infections compared to those treated with sutures. The use of this adhesive not only reduced infection rates but also saved approximately 375 work-hours in surgical procedures . - Table: Comparative Infection Rates
| Method of Closure | Infection Rate (%) | Work-Hours Saved |
|---|---|---|
| Octan-2-yl 3-cyanoacrylate | 0.43 | 375 |
| Sutures | 2.2 | - |
Facial Plastic Surgery
In facial plastic surgery, the application of octyl-2-cyanoacrylate has shown promising results in terms of cosmetic outcomes and patient satisfaction.
- Case Study: Cosmetic Outcomes
A randomized study involving 111 patients found that the mean time for closure using octyl-2-cyanoacrylate was significantly less (55 seconds) compared to sutures (3 minutes and 47 seconds). The cosmetic results evaluated at one year showed superior outcomes for those treated with the adhesive, with statistically significant differences in satisfaction scores .
Orthopedic Surgery
The use of octyl-2-cyanoacrylate has been explored in orthopedic surgeries as well.
- Case Study: Spinal Surgery
A prospective study on 235 patients undergoing spinal surgery indicated that the use of this adhesive resulted in an infection rate of only 0.43%, compared to historical averages of around 3.2% for similar procedures using traditional methods .
Advantages Over Traditional Methods
- Time Efficiency : The application process is significantly faster than traditional suturing methods.
- Reduced Infection Rates : Clinical studies consistently report lower infection rates associated with its use.
- Cosmetic Benefits : Improved aesthetic outcomes have been noted, particularly in facial surgeries.
Limitations and Considerations
Despite its advantages, there are certain limitations to the use of this compound:
Mechanism of Action
The primary mechanism of action for Octan-2-yl 3-cyanoacrylate involves its rapid polymerization upon exposure to moisture. The cyano group and alkene moiety facilitate the formation of a strong adhesive bond through a chain-growth polymerization process. This reaction is exothermic and results in the formation of a durable polymer network that adheres to surfaces.
Comparison with Similar Compounds
Key Hazards :
- Acute oral, dermal, and inhalation toxicity (OSHA HCS Category 4: H302, H312, H332) .
- Requires protective equipment (gloves, goggles, ventilation) during handling .
Structural and Functional Differences
The properties of cyanoacrylates are highly influenced by their ester groups and substituent positions. Below is a comparative analysis with structurally related compounds:
Table 1: Structural and Functional Comparison
Key Observations :
Ester Group Impact: Octan-2-yl (branched) vs. Methyl: Smaller ester groups (e.g., methyl) enhance reactivity and adhesive strength but increase volatility and toxicity .
Cyano Position: 2-cyanoacrylates (e.g., Octan-2-yl 2-cyanoacrylate, Methyl 2-cyanoacrylate) polymerize rapidly via anionic mechanisms, making them effective adhesives. 3-cyanoacrylates (e.g., (E)-Octyl 3-cyanoacrylate) exhibit altered electronic properties due to the cyano group's position, influencing biological activity and stability .
Substituent Effects: Octocrylene’s 3,3-diphenyl groups confer UV absorption maxima at ~303 nm, critical for sunscreen efficacy . No such UV activity is reported for unsubstituted cyanoacrylates like Octan-2-yl 2-cyanoacrylate.
Table 2: Toxicity Comparison
- Octan-2-yl 2-cyanoacrylate’s branched ester may reduce acute toxicity compared to smaller esters like methyl, but data gaps exist .
- Octocrylene ’s diphenyl groups and larger ester reduce dermal absorption, making it safer for topical use .
Q & A
Basic Research Questions
Q. What are the recommended handling and storage protocols for Octan-2-yl 2-cyanoacrylate in laboratory settings?
- Methodological Answer:
- Handling: Use nitrile gloves, sealed goggles, and lab coats to avoid dermal/ocular exposure (Hazard Statements: H302, H312, H332 ). Work in a fume hood to minimize inhalation risks.
- Storage: Store in a cool, dry place (<25°C) away from strong oxidizing agents. Stability under recommended conditions is noted, but decomposition data are unavailable .
- Disposal: Classify as hazardous waste; consult local regulations. Partner with authorized disposal services for incineration or chemical neutralization .
Q. How can researchers characterize the physical and chemical properties of Octan-2-yl 2-cyanoacrylate when critical data (e.g., boiling point, solubility) are unavailable?
- Methodological Answer:
- Experimental Design:
Solubility: Perform incremental solubility tests in polar (water, ethanol) and non-polar solvents (hexane) using gravimetric analysis.
Thermal Stability: Use differential scanning calorimetry (DSC) to determine decomposition temperature and thermogravimetric analysis (TGA) for vapor pressure estimation.
Spectroscopic Analysis: Employ NMR (¹H/¹³C) and FT-IR to confirm molecular structure and functional groups .
Q. What safety protocols should be prioritized during in vivo or cell-based studies involving this compound?
- Methodological Answer:
- Risk Mitigation:
Toxicity Screening: Conduct acute toxicity assays (oral, dermal, inhalation) per OECD Guidelines 423/425, given its Category 4 acute toxicity classification .
PPE: Use vapor-resistant gloves (e.g., Silver Shield®) and ensure negative-pressure isolation for aerosol-generating procedures .
Emergency Response: Maintain activated charcoal and saline rinses for accidental exposure; monitor for symptoms of cyanide release during degradation .
Advanced Research Questions
Q. How can polymerization kinetics of Octan-2-yl 2-cyanoacrylate be optimized for biomedical applications (e.g., tissue adhesives)?
- Methodological Answer:
- Mechanistic Insights: The compound polymerizes rapidly upon contact with anions (e.g., hydroxyl ions in physiological environments).
- Variables to Test:
Humidity Control: Use controlled humidity chambers (10–90% RH) to study polymerization rate via viscometry.
pH Modulation: Adjust pH (4–9) to assess initiation efficiency using buffered solutions.
Additives: Screen biocompatible initiators (e.g., N,N-dimethyl-p-toluidine) or retardants (e.g., sulfonic acid derivatives) to balance adhesion strength and working time .
Q. What methodologies are suitable for resolving contradictions in degradation studies of Octan-2-yl 2-cyanoacrylate?
- Methodological Answer:
- Contradiction Analysis Framework:
Systematic Review: Map discrepancies in literature (e.g., biodegradability claims vs. lack of ecological data ).
Controlled Experiments:
- Hydrolytic Degradation: Simulate aqueous environments (pH 3–10, 25–37°C) and monitor mass loss via HPLC.
- Microbial Assays: Use OECD 301B Ready Biodegradability Test with activated sludge to quantify mineralization rates.
Computational Modeling: Apply QSAR models to predict persistence/bioaccumulation potential in lieu of empirical data .
Q. How can researchers design studies to evaluate the compound’s interaction with biological macromolecules (e.g., proteins, DNA)?
- Methodological Answer:
- Experimental Strategies:
Binding Assays: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity for serum albumin or nucleases.
Cytocompatibility: Perform MTT assays on fibroblast/keratinocyte cell lines, correlating viability with concentration gradients (0.1–10 mM).
Metabolite Profiling: Identify degradation byproducts (e.g., cyanoacetic acid derivatives) via LC-MS/MS in simulated physiological conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
